molecular formula C15H12ClF3N2OS B1451776 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide CAS No. 1043330-64-8

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide

Cat. No. B1451776
CAS RN: 1043330-64-8
M. Wt: 360.8 g/mol
InChI Key: IJFGNLFAPAAVCH-UHFFFAOYSA-N
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Description

“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .


Synthesis Analysis

The synthesis of this compound involves several steps. The optimal structure of the pyridine group was found to be 5-CF3 . The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular weight of this compound is 360.79 . Its IUPAC name is N-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethyl)benzamide . The InChI code is 1S/C15H12ClF3N2OS/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) .


Chemical Reactions Analysis

The compound is used as a fungicide and nematicide in agriculture . It is used to control fungal diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Alternaria, Sclerotinia, and Monilinia .


Physical And Chemical Properties Analysis

The compound is solid in physical form . The compound is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6Pa at 20 °C), has a log POW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate and dimethyl sulfoxide .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in the compound has been associated with a range of pharmacological activities. This moiety is present in many FDA-approved drugs, indicating its significance in drug design and development . The compound’s unique structure could be explored for its potential therapeutic effects, possibly as a lead compound in the development of new medications.

Agrochemical Research

Compounds with a trifluoromethylpyridine structure, similar to the one , have been widely used in agrochemicals . They serve as key structural motifs in active ingredients for crop protection, offering a promising avenue for the development of novel pesticides or herbicides.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be investigated for veterinary uses. The trifluoromethyl group’s presence in several veterinary products suggests potential applications in animal health and treatment .

Catalysis

The unique properties of the trifluoromethyl group can be harnessed in catalysis to influence reaction pathways and outcomes. Research into how this compound can act as a catalyst or influence catalytic activity could lead to significant advancements in chemical manufacturing processes.

Each of these fields presents a rich ground for exploration, and the compound’s unique structure and functional groups make it a valuable candidate for diverse scientific applications. The information provided is based on the general properties and known applications of similar compounds, as detailed in the provided sources .

Mechanism of Action

The compound is an inhibitor of succinate dehydrogenase (SDHI fungicide) . It is remarkable that the relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation . The safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes in contact with skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2OS/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFGNLFAPAAVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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